6-Bromopyridine-2-carbaldehyde 6-Bromopyridine-2-carbaldehyde 6-Bromo-2-pyridinecarboxaldehyde is a pyridine derivative. It participates in the synthesis of meso-substituted trans-A2B2-porphyrin.

Brand Name: Vulcanchem
CAS No.: 34160-40-2
VCID: VC20761577
InChI: InChI=1S/C6H4BrNO/c7-6-3-1-2-5(4-9)8-6/h1-4H
SMILES: C1=CC(=NC(=C1)Br)C=O
Molecular Formula: C6H4BrNO
Molecular Weight: 186.01 g/mol

6-Bromopyridine-2-carbaldehyde

CAS No.: 34160-40-2

Cat. No.: VC20761577

Molecular Formula: C6H4BrNO

Molecular Weight: 186.01 g/mol

* For research use only. Not for human or veterinary use.

6-Bromopyridine-2-carbaldehyde - 34160-40-2

CAS No. 34160-40-2
Molecular Formula C6H4BrNO
Molecular Weight 186.01 g/mol
IUPAC Name 6-bromopyridine-2-carbaldehyde
Standard InChI InChI=1S/C6H4BrNO/c7-6-3-1-2-5(4-9)8-6/h1-4H
Standard InChI Key QWFHFNGMCPMOCD-UHFFFAOYSA-N
SMILES C1=CC(=NC(=C1)Br)C=O
Canonical SMILES C1=CC(=NC(=C1)Br)C=O

Chemical Identity and Nomenclature

6-Bromopyridine-2-carbaldehyde is identified by the CAS registry number 34160-40-2 and possesses the molecular formula C6H4BrNO with a molecular weight of 186.01 . The compound is registered in the European Inventory of Existing Commercial Chemical Substances (EINECS) with the number 608-952-4 . Several synonyms exist for this compound in the chemical literature, including:

  • 6-Bromopyridine-2-carboxaldehyde

  • 6-Bromo-2-formylpyridine

  • 6-Bromo-2-pyridine carboxaldehyde

  • 6-Bromopyridine-2-barboxaldehyde

  • 2-Bromopyridine-6-carboxaldehyde

  • 2-Bromo-6-formylpyridine

  • 6-Bromo-pyridine carboxaldehyde

Physical and Chemical Properties

PropertyValueReference
Physical formPowder
ColorWhite to beige or pale brown
Melting point81-85°C (lit.)
Boiling point248.2±20.0°C (Predicted)
Density1.683±0.06 g/cm³ (Predicted)
pKa1.00±0.10 (Predicted)
InChIKeyQWFHFNGMCPMOCD-UHFFFAOYSA-N
Water solubilityInsoluble in water
Storage temperature2-8°C

The compound is characterized as air sensitive, requiring appropriate storage conditions to maintain its integrity .

Solubility Profile

Understanding the solubility characteristics of 6-Bromopyridine-2-carbaldehyde is essential for its application in various chemical processes. The compound exhibits selective solubility in organic solvents while remaining insoluble in water, as detailed in Table 2.

Table 2: Solubility Profile of 6-Bromopyridine-2-carbaldehyde

SolventSolubilityReference
DichloromethaneSoluble
EtherSoluble
Ethyl AcetateSoluble
MethanolSlightly soluble
ChloroformSparingly soluble
WaterInsoluble

This solubility profile influences the choice of reaction media and purification techniques when working with this compound.

ParameterDescriptionReference
Hazard CodesXi (Irritant), Xn (Harmful), F (Flammable)
Risk Statements36/37/38 (Irritating to eyes, respiratory system, and skin)
20/21/22 (Harmful by inhalation, in contact with skin, and if swallowed)
10 (Flammable)
Safety Statements26 (In case of contact with eyes, rinse immediately with plenty of water)
36 (Wear suitable protective clothing)
36/37/39 (Wear suitable protective clothing, gloves, and eye/face protection)
16 (Keep away from sources of ignition)
WGK Germany3 (Severe hazard to waters)
Hazard ClassIRRITANT
HS Code29333990

These safety designations highlight the need for appropriate personal protective equipment, proper ventilation, and careful waste disposal when working with this compound.

Synthetic Applications and Reactivity

6-Bromopyridine-2-carbaldehyde serves as a versatile building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds and ligands. Its utility stems from the presence of two reactive functional groups—the bromine substituent and the aldehyde group—which can participate in a variety of transformations.

Synthetic Utility

The compound is employed in several significant synthetic applications:

  • It functions as an intermediate in the synthesis of various pyridine derivatives .

  • It serves as a crucial building block for the preparation of Tris[(pyridyl)methyl]amine ligands, which have applications in coordination chemistry and catalysis .

  • It is utilized in rhodium-catalyzed, reductive aldol coupling reactions with divinyl ketones, leading to the formation of syn β-hydroxyenones .

These applications highlight the compound's importance in both fundamental organic synthesis and specialized applications in catalysis and materials science.

Reactivity Profile

The reactivity of 6-Bromopyridine-2-carbaldehyde is primarily dictated by its two functional groups:

  • The aldehyde group can participate in typical carbonyl reactions, including condensation reactions, reductions, oxidations, and nucleophilic additions.

  • The bromine substituent enables metal-catalyzed cross-coupling reactions (such as Suzuki, Stille, and Negishi couplings), allowing for the introduction of various carbon-based substituents at the 6-position.

  • The pyridine nitrogen can participate in coordination chemistry, particularly in the presence of metal ions, and can undergo quaternization reactions.

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